molecular formula C18H19N3O2 B1223097 2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester

2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester

Cat. No. B1223097
M. Wt: 309.4 g/mol
InChI Key: IEERSKHYYZMTDX-UHFFFAOYSA-N
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Description

2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidine derivatives, including ethyl 2-(3,6-dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) acetate. This compound was evaluated for cytotoxic and 5-lipoxygenase inhibition activities, highlighting its potential in anticancer research and anti-inflammatory applications Rahmouni et al., 2016.

Anticancer Activity

Abdellatif et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to 2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester. These compounds demonstrated significant antitumor activity, specifically on the MCF-7 human breast adenocarcinoma cell line Abdellatif et al., 2014.

Cyclization and Recyclization Studies

Goryaeva et al. (2013) studied the cyclization reactions of compounds structurally similar to 2-(5,7-dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester. Their work focused on understanding the chemical processes and transformations in the synthesis of related compounds, providing insight into the chemical behavior of these types of molecules Goryaeva et al., 2013.

Benzodiazepine Receptor Ligands

Bruni et al. (1994) explored the reactivity of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, closely related to the compound . This research is crucial in developing potential ligands for benzodiazepine receptors, which could have implications in the treatment of various neurological disorders Bruni et al., 1994.

Synthesis of Related Esters

Auzzi et al. (1979) reported on the synthesis of ethyl 2-phenyl-7-alkyl pyrazolo[1,5-a]pyrimidine-5-carboxylate and related compounds. These syntheses contribute to the broader understanding of pyrazolopyrimidine derivatives and their potential applications in various fields of chemistry Auzzi et al., 1979.

properties

Product Name

2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-(5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

InChI

InChI=1S/C18H19N3O2/c1-4-23-17(22)10-15-12(2)20-18-16(11-19-21(18)13(15)3)14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3

InChI Key

IEERSKHYYZMTDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester
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2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester
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2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester
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2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester
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2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester
Reactant of Route 6
2-(5,7-Dimethyl-3-phenyl-6-pyrazolo[1,5-a]pyrimidinyl)acetic acid ethyl ester

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